molecular formula C14H16N2O3 B11120759 5-(tetrahydrofuran-2-ylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

5-(tetrahydrofuran-2-ylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B11120759
M. Wt: 260.29 g/mol
InChI Key: XOSCLIJXWGKNRN-UHFFFAOYSA-N
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Description

5-(OXOLANE-2-CARBONYL)-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by the presence of an oxolane (tetrahydrofuran) ring attached to a benzodiazepine core. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(OXOLANE-2-CARBONYL)-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE typically involves the reaction of oxolane-2-carbonyl chloride with a suitable benzodiazepine precursor. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as oxolane-2-carbonyl chloride. The use of high-purity reagents and controlled reaction environments is crucial to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(OXOLANE-2-CARBONYL)-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(OXOLANE-2-CARBONYL)-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and muscle spasms.

    Industry: Utilized in the development of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 5-(OXOLANE-2-CARBONYL)-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

5-(oxolane-2-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C14H16N2O3/c17-13-7-8-16(14(18)12-6-3-9-19-12)11-5-2-1-4-10(11)15-13/h1-2,4-5,12H,3,6-9H2,(H,15,17)

InChI Key

XOSCLIJXWGKNRN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)N2CCC(=O)NC3=CC=CC=C32

Origin of Product

United States

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